molecular formula C12H18BrNO4 B2699147 1-Tert-butyl 2-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate CAS No. 2137478-18-1

1-Tert-butyl 2-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate

Cat. No.: B2699147
CAS No.: 2137478-18-1
M. Wt: 320.183
InChI Key: WADAXDGWUDMBBC-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H18BrNO4 and its molecular weight is 320.183. The purity is usually 95%.
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Scientific Research Applications

Photocycloaddition Studies

A study by Albrecht, Basler, and Bach (2008) explores the preparation and [2+2]-photocycloaddition of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones, which are closely related to the 1-Tert-butyl 2-methyl 5-bromo compound. This research focuses on understanding the intramolecular photocycloaddition process and its application in organic synthesis (Albrecht, Basler, & Bach, 2008).

Organometallic Chemistry

In the field of organometallic chemistry, Jutzi et al. (1991) discuss the reaction of similar compounds with methyllithium and tetracarbonylnickel, leading to paramagnetic complexes. This study contributes to the understanding of the interactions between such compounds and transition metals, which is vital in catalysis and material science (Jutzi et al., 1991).

Catalytic Applications

Wustrow and Wise (1991) investigated the palladium-catalyzed coupling reactions of tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, which is structurally related to the compound . Their study highlights the potential of such compounds in catalytic processes, particularly in creating diverse organic molecules (Wustrow & Wise, 1991).

Synthesis of Medicinal Compounds

Zhang et al. (2018) describe a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound. This research is significant in the synthesis of small molecule anticancer drugs, demonstrating the medical applications of such chemical structures (Zhang, Ye, Xu, & Xu, 2018).

Green Chemistry

A study by Zhang et al. (2009) on the iodine–pyridine–tert-butylhydroperoxide system, which involves compounds similar to the query compound, focuses on green and efficient catalysis for the oxidation of benzylic methylenes and primary amines. This research contributes to the development of environmentally friendly chemical processes (Zhang, Wang, Wang, Wan, Zheng, & Wang, 2009).

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-bromo-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADAXDGWUDMBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.